REACTION_SMILES
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[CH3:32][OH:33].[CH:3]1([NH:6][C:7](=[O:8])[CH:9]2[O:10][CH2:11][CH2:12][N:13]([C:15]([O:16][CH2:17][CH:18]3[c:19]4[cH:20][cH:21][cH:22][cH:23][c:24]4-[c:25]4[c:26]3[cH:27][cH:28][cH:29][cH:30]4)=[O:31])[CH2:14]2)[CH2:4][CH2:5]1.[Na+:2].[OH-:1]>>[CH:3]1([NH:6][C:7](=[O:8])[CH:9]2[O:10][CH2:11][CH2:12][NH:13][CH2:14]2)[CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C(NC1CC1)C1CN(C(=O)OCC2c3ccccc3-c3ccccc32)CCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC1CC1)C1CN(C(=O)OCC2c3ccccc3-c3ccccc32)CCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(NC1CC1)C1CNCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |